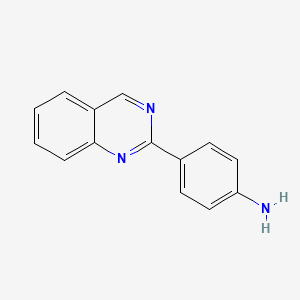

4-(Quinazolin-2-YL)aniline

Description

Significance of Heterocyclic Compounds in Drug Discovery Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. scispace.com Their prevalence is underscored by the fact that a vast majority of all biologically active chemical entities contain a heterocyclic ring. brieflands.com The most common heteroatoms found in these structures are nitrogen, oxygen, and sulfur, which impart unique physicochemical properties to the molecules. scispace.comnih.gov

The significance of heterocyclic compounds in medicinal chemistry stems from their structural diversity and their ability to interact with a wide array of biological targets, including enzymes and receptors. semanticscholar.orgnih.gov This versatility allows medicinal chemists to fine-tune the pharmacological properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. brieflands.com Consequently, heterocyclic scaffolds are integral to the development of drugs for a multitude of diseases, including cancer, infections, and inflammatory conditions. nih.govnih.gov

The Quinazoline (B50416) Nucleus as a Privileged Structure in Academic Investigations

Among the myriad of heterocyclic systems, the quinazoline nucleus, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, has earned the designation of a "privileged structure" in medicinal chemistry. scielo.br This term is used to describe a molecular framework that is capable of providing ligands for diverse biological targets. scielo.br The stability of the quinazoline ring system towards metabolic degradation and its capacity for substitution at various positions make it an attractive scaffold for the development of new therapeutic agents. omicsonline.org

The pharmacological importance of quinazoline derivatives is well-documented, with compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov This wide range of activities has spurred extensive research into the synthesis and biological evaluation of novel quinazoline-based compounds. nih.gov Several approved drugs, such as the anticancer agents gefitinib (B1684475) and erlotinib, feature the 4-anilinoquinazoline (B1210976) core, highlighting the clinical relevance of this scaffold. mdpi.com

The following table provides a summary of the diverse biological activities associated with the quinazoline scaffold, as reported in various research studies.

| Biological Activity | Significance of the Quinazoline Scaffold | Reference |

|---|---|---|

| Anticancer | Derivatives of quinazoline have shown potent activity against various cancer cell lines by targeting key enzymes like EGFR and VEGFR. mdpi.comijcce.ac.ir The 4-anilinoquinazoline structure is a common feature in many EGFR inhibitors. mdpi.com | mdpi.comijcce.ac.ir |

| Antimicrobial | Quinazoline derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. brieflands.comacs.org | brieflands.comacs.org |

| Anti-inflammatory | Certain quinazoline compounds have demonstrated significant anti-inflammatory effects in preclinical studies. mdpi.com | mdpi.com |

| Antiviral | The quinazoline nucleus has been incorporated into molecules with demonstrated activity against various viruses. mdpi.com | mdpi.com |

Overview of 4-(Quinazolin-2-YL)aniline as a Research Subject

Within the broad family of quinazoline derivatives, this compound is a specific chemical compound that has been a subject of scientific investigation. This molecule features an aniline (B41778) group attached to the second position of the quinazoline ring system.

The synthesis of this compound has been reported in the scientific literature. One method involves the CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with 4-aminobenzonitrile. This reaction provides a direct route to the formation of the 2-arylquinazoline structure.

While detailed and specific biological activity data for this compound is not extensively documented in publicly available research, the broader class of 4-anilinoquinazolines has been thoroughly investigated. These studies provide a strong rationale for the continued investigation of derivatives of this type. For instance, research on 4-anilinoquinazoline derivatives has demonstrated their potential as potent anticancer agents, often through the inhibition of receptor tyrosine kinases. semanticscholar.orgijcce.ac.ir

The following table presents characterization data for this compound as reported in a research study.

| Property | Value | Reference |

|---|---|---|

| Appearance | Light yellow solid | |

| Melting Point | 177-178 °C | |

| Molecular Formula | C14H11N3 | |

| Molecular Weight | 221.26 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N3 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

4-quinazolin-2-ylaniline |

InChI |

InChI=1S/C14H11N3/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H,15H2 |

InChI Key |

IKQFQLZXUGPQNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Quinazolin 2 Yl Aniline and Its Analogues

Direct Aerobic Oxidative Cyclocondensation Approaches

A highly atom-economical and environmentally friendly approach to synthesizing 2-substituted quinazolines involves the direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles. This method utilizes air as the oxidant and is mediated by a base, such as cesium hydroxide (B78521) (CsOH). rsc.org The reaction proceeds through the oxidation of the alcohol, followed by nitrile hydration and subsequent cyclocondensation. rsc.org A yield of 63% for 4-(Quinazolin-2-yl)aniline has been reported using this methodology. rsc.org

Another notable example is the tBuONa-catalyzed direct aerobic oxidative cyclocondensation of o-substituted anilines with alcohols under air. nih.govadvanceseng.com This method is practical, green, and provides an efficient route to benzazoles. nih.govadvanceseng.com Mechanistic studies suggest that the o-substituted aniline (B41778) promotes the initial aerobic oxidation of the alcohol. nih.govadvanceseng.com

Furthermore, an elemental sulfur-promoted oxidative condensation of 2-(aminomethyl)anilines and nitriles offers a metal- and solvent-free protocol for quinazoline (B50416) synthesis. This method demonstrates a broad functional group tolerance and is scalable. arabjchem.org

Metal-Catalyzed Synthetic Strategies

Transition-metal catalysis has proven to be a powerful tool for the synthesis of quinazoline derivatives, offering high efficiency and functional group tolerance.

Copper-Catalyzed Isocyanide Insertion Reactions

Copper-catalyzed reactions involving isocyanide insertion have emerged as a valuable method for constructing N-containing heterocycles. researchgate.net A one-pot cascade reaction of 2-isocyanobenzoates and amines, catalyzed by copper(II) acetate, efficiently produces quinazolin-4-ones. nih.govacs.org This reaction proceeds well in sustainable solvents like anisole (B1667542) and does not require inert conditions. nih.govacs.org While the use of aromatic amines often requires microwave heating, this methodology is compatible with a range of functionalized isocyanobenzoates. nih.govacs.org

A three-component cascade reaction of benzaldehyde, benzylamine, and aniline using a copper catalyst and oxygen as a green oxidant also provides access to quinazoline derivatives. bohrium.com This method involves nucleophilic addition, halogen donor introduction, nucleophilic substitution, and Cu(II)-catalyzed aerobic oxidation. bohrium.com

Iron(III)-Mediated Cascade/Decarbonylation Cyclization

Iron catalysis offers a cost-effective and environmentally benign alternative for quinazoline synthesis. An iron(III)-mediated cascade/decarbonylation cyclization of isatins and trifluoroacetic acid chlorides has been reported for the synthesis of 2-(trifluoromethyl)quinazoline-4(3H)-ones. nih.gov Another iron-catalyzed three-component radical cascade cyclization has been developed to access cyanoalkylsulfonyl quinolino-quinazolinones. researchgate.netresearchgate.netbohrium.com

Cobalt-Catalyzed Annulation Reactions

Cobalt catalysts have been effectively employed in the synthesis of quinazolines. A cobalt-catalyzed isocyanide insertion cyclization reaction of isocyanides and benzo[d]imidazol-anilines has been described, yielding benzoimidazoquinazoline amines in moderate to excellent yields. mdpi.com A ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles also provides a route to quinazolines under mild conditions. mdpi.com Furthermore, a cobalt-catalyzed three-component cascade reaction of isocyanides, azides, and amines has been developed, featuring high atom economy and mild reaction conditions. bohrium.comacs.org

Table 1: Examples of Cobalt-Catalyzed Reactions for Quinazoline Synthesis

| Catalyst | Reactants | Product Type | Yield Range | Reference |

| Cobalt catalyst | Isocyanides, Azides, Amines | Quinazoline derivatives | Excellent | bohrium.comacs.org |

| Ligand-free Cobalt | 2-Aminoaryl alcohols, Nitriles | Quinazolines | Good (48-77%) | mdpi.com |

| Cobalt catalyst with K2S2O8 | Isocyanides, Benzo[d]imidazol-anilines | Benzoimidazoquinazoline amines | Moderate to excellent (62-90%) | mdpi.com |

Palladium-Catalyzed Coupling Reactions for Quinazoline-Aniline Linkages

Palladium-catalyzed cross-coupling reactions are instrumental in forming C-N bonds and are widely used in the synthesis of functionalized heterocycles. mdpi.com The Suzuki cross-coupling reaction, in particular, has been utilized to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This involves the reaction of bromo-substituted quinazolines with boronic acid derivatives in the presence of a palladium catalyst. mdpi.com

A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a one-pot assembly of diverse quinazolines. acs.org This method tolerates bromo and iodo groups, allowing for further synthetic modifications. acs.org

Nucleophilic Substitution Reactions in Quinazoline Synthesis

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in quinazoline chemistry. The reaction of 2,4-dichloroquinazoline (B46505) precursors with various nucleophiles, including anilines, consistently shows regioselectivity for substitution at the 4-position of the quinazoline ring. mdpi.com This leads to the formation of 2-chloro-4-aminoquinazoline derivatives. mdpi.com Microwave irradiation has been employed to facilitate the amination of 4-chloroquinazolines, providing an alternative to palladium-catalyzed methods. chim.it

A one-pot, three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives offers a direct route to 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This process involves the initial formation of N-arylnitrilium intermediates followed by sequential nucleophilic addition and cyclization. acs.org

Multi-Component Reactions for Quinazoline Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for constructing the quinazoline core.

One notable MCR is a palladium(II)-catalyzed four-component cascade reaction that synthesizes N-substituted quinazolinones from o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide. rsc.org This one-pot procedure involves the initial palladium-catalyzed carbonylation of o-aminobenzoic acid to form an isatoic anhydride (B1165640) intermediate, which then reacts with the amine and aldehyde to yield N1,N3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones. rsc.org The process is effectively promoted by an oxidant such as copper(II) acetate. rsc.org

Another powerful three-component approach enables the synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This domino reaction assembles arenediazonium salts, nitriles, and bifunctional aniline derivatives, such as anthranilates, through the formation of three new C–N bonds in a single pot. acs.org The reaction proceeds via the initial formation of an N-arylnitrilium intermediate, which then undergoes sequential nucleophilic addition and cyclization with the aniline derivative. acs.org

Furthermore, the Ugi four-component reaction (Ugi-4CR) has been adapted for the synthesis of complex polycyclic quinazolinones. acs.org In one such protocol, o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849) are combined to form an Ugi adduct. This intermediate subsequently undergoes a palladium-catalyzed intramolecular N-arylation, or annulation, to construct the final isoindolo[1,2-b]quinazolinone scaffold. acs.org Such MCR-based strategies provide a concise pathway to biologically relevant compounds that would otherwise require lengthy, sequential syntheses. acs.org

| Reaction Name | Key Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed 4-Component Reaction | o-Aminobenzoic acid, Amine, Aldehyde, Carbon Monoxide | Pd(II) catalyst, Cu(OAc)₂, 65 °C | N1,N3-Disubstituted 2,3-dihydroquinazolin-4(1H)-ones | rsc.org |

| Domino 3-Component Assembly | Arenediazonium salt, Nitrile, Bifunctional Aniline | 60-120 °C, Air | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | acs.org |

| Ugi-4CR / Annulation | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Two steps: 1) Ugi reaction; 2) Pd-catalyzed annulation | Polycyclic Quinazolinones (e.g., Isoindolo[1,2-b]quinazolinones) | acs.org |

Development of Streamlined Synthetic Routes for Quinazolin-2-yl Derivatives

An efficient copper-catalyzed cascade reaction provides a direct route to 2-substituted quinazolines from (2-aminophenyl)methanols and various aldehydes. organic-chemistry.org This method demonstrates broad functional group tolerance. organic-chemistry.org A similar copper-catalyzed approach utilizes 2-aminobenzylamines and aldehydes with oxygen as the oxidant to produce a range of substituted quinazolines in moderate to excellent yields. mdpi.com

Palladium catalysis has also been instrumental in developing streamlined syntheses. A notable example is a three-component tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids, which furnishes diverse quinazoline derivatives in good yields. organic-chemistry.org This process showcases the power of catalytic carbopalladation of nitriles for constructing complex heterocyclic systems. mdpi.com

Rhodium catalysis has enabled the synthesis of highly valuable fused quinazoline systems. For instance, a Rhodium(III)-catalyzed tandem oxidative coupling and intramolecular aza-Michael addition of 2-phenylquinazolin-4-ones with acrylates leads to the formation of pyrrolo[2,1-b]quinazolin-9(1H)-one motifs. chim.it These streamlined strategies highlight the utility of transition metal catalysis in achieving complex molecular architectures from simple starting materials in a single operation. chim.it

| Catalytic System | Key Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Copper | (2-Aminophenyl)methanols, Aldehydes | Cascade Reaction | 2-Substituted Quinazolines | organic-chemistry.org |

| Palladium | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Three-Component Tandem | 2,4-Diarylquinazolines | organic-chemistry.orgmdpi.com |

| Rhodium(III) | 2-Phenylquinazolin-4-ones, Acrylates | Tandem Oxidative Coupling / Aza-Michael Addition | Pyrrolo[2,1-b]quinazolin-9(1H)-ones | chim.it |

Explorations in Medicinal Chemistry: Biological Activity Mechanisms and Pre Clinical Findings

Research on Enzyme Inhibition by 4-(Quinazolin-2-YL)aniline Derivatives

Thymidylate Synthase Inhibition Investigations

Thymidylate synthase (TS) is a crucial enzyme involved in the synthesis of DNA, making it a key target in cancer chemotherapy. The quinazoline (B50416) scaffold has been identified as a pharmacophore capable of inhibiting this enzyme. Research into quinazoline-based antifolates has explored how structural modifications affect TS inhibition.

For instance, studies on 4-oxoquinazoline analogues revealed that replacing the 4-oxygen atom with a sulfur atom did not significantly alter the inhibition of L1210 TS. However, the introduction of a methylthio group at the same position was found to severely impair inhibitory activity. This suggests that while the core structure is amenable to modification, the electronic and steric properties at position 4 are critical for effective enzyme interaction. Further investigations into related quinazoline antifolates demonstrated that removal of a 2-amino group resulted in only a slight (3- to 9-fold) loss of TS inhibition, indicating that this position can be modified to improve other properties, such as solubility, without dramatically compromising the primary mechanism of action. Quinazolinone and quinazoline derivatives are noted in medicinal chemistry for their inhibitory effects on thymidylate synthase, among other biological activities. researchgate.net

Anticancer Activity Research

The 4-anilinoquinazoline (B1210976) framework is a well-established privileged structure in the development of anticancer agents, most notably as tyrosine kinase inhibitors. nih.gov

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, with results typically reported as IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Numerous studies have synthesized series of 2,4-disubstituted quinazolines and evaluated their in vitro anticancer activity. For example, one study tested new derivatives against human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma (EAC) cell lines, finding that some compounds exhibited significant activity. semanticscholar.org Another series of novel quinazolinone derivatives showed cytotoxic activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines. mdpi.com The potency of these compounds is highly dependent on the nature and position of substituents on both the quinazoline core and the aniline (B41778) ring.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | Breast | 2.49 | ekb.eg |

| Quinazolinone Derivative (Compound 17) | MCF-7 | Breast | 0.06 | frontiersin.org |

| Quinazoline Sulfonamide (Compound 4d) | MCF-7 | Breast | 2.5 | nih.gov |

| Quinazoline Sulfonamide (Compound 4f) | MCF-7 | Breast | 5.0 | nih.gov |

| 4-Anilinoquinazoline Derivative (Compound 27) | A549 | Lung | 6.936 | nih.gov |

| Quinazoline Derivative (Compound 18) | MGC-803 | Gastric | 0.85 | nih.gov |

| 2,4-disubstituted quinazoline (Compound 5a) | HT-29 | Human Adenocarcinoma | 5.33 | semanticscholar.org |

Mechanistic Studies of Apoptosis and Cell Cycle Modulation (in vitro)

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms by which quinazoline derivatives exert their anticancer effects. A primary mechanism identified is the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Several studies have demonstrated that these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For example, certain quinazoline sulfonamide derivatives were found to induce G1-phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov In another study, a different quinazolin-4-one derivative caused cell cycle arrest at the pre-G1 and G1 phases. frontiersin.org A novel quinazoline derivative was also shown to arrest the cell cycle at the G2/M phase in MGC-803 gastric cancer cells. nih.gov

The induction of apoptosis is a hallmark of many effective anticancer agents. Flow cytometry analyses have confirmed that quinazoline derivatives can trigger apoptotic pathways. nih.gov Mechanistic investigations at the molecular level have shown that these compounds can modulate the expression of key regulatory proteins. This includes increasing the expression of pro-apoptotic proteins such as p53, PUMA, Bax, and caspases (caspase-3, -8, and -9), while simultaneously decreasing the levels of anti-apoptotic proteins like Bcl-2. nih.govfrontiersin.org This shift in the balance of pro- and anti-apoptotic factors ultimately leads to the execution of the apoptotic program in cancer cells.

Antitumor Efficacy in Pre-clinical In Vivo Models

The promising in vitro results of this compound derivatives have led to their evaluation in preclinical animal models to assess their antitumor efficacy in a living system. These in vivo studies are critical for determining the potential therapeutic utility of a compound.

In one study, two quinazoline analogues were evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.govresearchgate.net One compound, at a dose of 20 mg/kg, was found to significantly enhance the mean survival time of the tumor-bearing mice in the EAC model. nih.govresearchgate.net In the DLA model, another derivative significantly restored tumor volume and weight towards normal levels. nih.govresearchgate.net

In a separate investigation using a gastric cancer xenograft model, a novel quinazoline derivative (compound 18) was administered to mice. The results showed that this compound significantly decreased the average tumor volume and weight without causing a noticeable impact on the body weight of the mice, indicating good tolerance. nih.gov Similarly, a different 4-anilinoquinazoline derivative demonstrated robust antitumor efficacy and relatively low toxicity in a xenograft model. nih.gov These findings affirm that the anticancer activity observed in cell cultures can translate to tangible tumor growth inhibition in vivo.

Design of Dual-Targeting Anticancer Agents

A modern strategy in cancer drug design is the development of agents that can inhibit multiple targets simultaneously, which can lead to enhanced efficacy and potentially overcome resistance mechanisms. The 4-anilinoquinazoline scaffold has proven to be an excellent template for creating such dual-targeting agents, particularly for inhibiting multiple receptor tyrosine kinases (RTKs).

Several FDA-approved drugs based on this scaffold, such as Lapatinib and Vandetanib, are dual inhibitors. Lapatinib targets both HER2/neu and the epidermal growth factor receptor (EGFR), while Vandetanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and EGFR. ijcce.ac.ir The inhibition of both EGFR, which drives cell proliferation, and VEGFR, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors), represents a powerful two-pronged attack on cancer growth. ekb.eg Research has continued in this area, with the synthesis of novel 2-sulfanylquinazolin-4(3H)-one derivatives being investigated as multi-kinase inhibitors. ijcce.ac.ir The design of such compounds often involves molecular docking studies to predict and optimize interactions within the ATP-binding sites of the target kinases. nih.gov

Antimicrobial Activity Research

In addition to their anticancer properties, quinazoline and quinazolinone derivatives have been investigated for their potential as antimicrobial agents. The emergence of antibiotic resistance has created an urgent need for new classes of compounds to treat infectious diseases.

Derivatives of the quinazoline scaffold have shown activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net For example, a study involving 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm against organisms such as Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae. nih.gov The activity of this particular compound was found to be higher than the standard drug Ciprofloxacin against Staphylococcus aureus. nih.gov

Structure-activity relationship studies have revealed that substitutions at various positions on the quinazolinone ring can significantly influence antimicrobial potency. researchgate.net The presence of a halogen atom, such as bromine, and the substitution of an amino group at position three have been shown to enhance activity. researchgate.netnih.gov

| Compound/Derivative Type | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | Zone of inhibition: 16mm | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Bacillus species | Zone of inhibition: 14mm | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Escherichia coli | Zone of inhibition: 14mm | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Klebsiella pneumoniae | Zone of inhibition: 13mm | nih.gov |

| 2,4-disubstituted quinazoline (Compound 4) | Candida albicans | MIC: 8 µg/mL | |

| 2,4-disubstituted quinazoline (Compound 5c) | Cryptococcus neoformans | MIC: 4 µg/mL |

Antibacterial Spectrum and Efficacy Studies

Quinazolinone derivatives have been investigated for their antibacterial properties against a range of pathogenic bacteria. eco-vector.com Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring can significantly influence their antimicrobial efficacy. nih.gov The mechanism of action for some related quinoline (B57606) derivatives involves the inhibition of bacterial DNA synthesis through the disruption of DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.com

Research has demonstrated that this class of compounds possesses activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org For instance, certain 4(3H)-quinazolinone derivatives show notable activity against various strains of Staphylococcus aureus, including methicillin-susceptible (MSSA) and vancomycin-resistant (VRSA) strains. acs.org In one study, a novel 4(3H)-quinazolinone antibacterial compound, which inhibits penicillin-binding proteins (PBPs) in MRSA, was identified. acs.org The antibacterial activity of selected quinazolinone derivatives is often compared to standard antibiotics to gauge their potential.

| Compound Type | Bacterial Strain | Activity Metric (MIC, µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| 4(3H)-Quinazolinone Derivative (Compound 27) | S. aureus (Vancomycin-Resistant) | ≤0.5 | Vancomycin | 2 |

| 4(3H)-Quinazolinone Derivative (Compound 27) | S. aureus (Linezolid-Resistant) | ≤0.5 | Linezolid | 8 |

| 2,3,6-trisubstituted Quinazolin-4-one (A-2) | Escherichia coli | Excellent Activity | N/A | N/A |

| 2,3,6-trisubstituted Quinazolin-4-one (A-4) | Pseudomonas aeruginosa | Excellent Activity | N/A | N/A |

Antifungal Activity Evaluations

The antifungal potential of quinazoline derivatives has been a subject of extensive research. researchgate.netsphinxsai.com These compounds have been tested against various human and plant pathogenic fungi. nih.govmdpi.com Studies have shown that certain derivatives exhibit significant activity against fungi such as Aspergillus niger and Candida albicans. biomedpharmajournal.org The structural features, particularly substitutions on the quinazolinone ring, play a crucial role in determining the antifungal potency. nih.gov

For example, a series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their activity against several phytopathogenic fungi, with some compounds showing a broad spectrum of activity. researchgate.net In another study, pyrazol-quinazolinone derivatives were noted for their antifungal effects. mdpi.com The mechanism for some of these compounds is thought to involve the inhibition of chitinase, an essential enzyme for fungal cell wall integrity. researchgate.net

| Compound Type | Fungal Strain | Activity Metric | Result |

|---|---|---|---|

| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum f. sp. Niveum | % Inhibition at 300 mg/L | 62.42% |

| 2,3,6-trisubstituted Quinazolin-4-one (A-6) | Candida albicans | Qualitative Assessment | Excellent Activity |

| 2,3,6-trisubstituted Quinazolin-4-one (A-3) | Aspergillus niger | Qualitative Assessment | Excellent Activity |

Antitubercular Activity Investigations

Derivatives of 4-anilinoquinazoline have emerged as a promising class of inhibitors against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govnih.gov Research has focused on identifying the key structural elements required for potent anti-Mtb activity. nih.govnih.gov Studies have shown that features such as a benzyloxy aniline group and a 6,7-dimethoxy quinoline ring are important for Mtb inhibition. nih.govnih.gov

Screening of various 4-anilinoquinoline and 4-anilinoquinazoline compounds has led to the identification of derivatives with high potency. nih.govnih.gov For instance, the compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine was identified as a potent inhibitor. nih.govnih.gov Further modifications, such as fluorine substitution on the distal phenyl ring, have been shown to markedly increase activity. nih.gov

| Compound Type | Bacterial Strain | Activity Metric (MIC) |

|---|---|---|

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | Mycobacterium tuberculosis | 0.63-1.25 µM (MIC90) |

| 2-(N-(4-bromophenyl)-1,2,3-triazol-4-yl) quinoline derivative (5g) | Mycobacterium tuberculosis | 15 µg/mL |

| 2-(N-(4-methoxyphenyl)-1,2,3-triazol-4-yl) quinoline derivative (4b) | Mycobacterium tuberculosis | 62.5 µg/mL |

Antiviral Activity Research

Inhibition of Specific Viral Replicases (e.g., Chikungunya Virus nsP3 protein)

The Chikungunya virus (CHIKV), an alphavirus, relies on a complex of non-structural proteins (nsP1-nsP4) for its replication. nih.gov Specifically, nsP2 functions as a helicase/protease, and nsP3 plays a vital role in RNA replication. nih.gov These proteins have been identified as key targets for antiviral drug development. While research on this compound itself is limited in this specific context, studies on structurally related quinoline derivatives have demonstrated potent inhibitory effects against CHIKV.

One such study identified 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) as a strong inhibitor of CHIKV infection. nih.govacs.orgresearchgate.net This compound was found to diminish CHIKV RNA synthesis and reduce the expression levels of viral proteins, including the non-structural protein nsP2. nih.govacs.orgresearchgate.net Time-of-addition experiments indicated that the compound inhibits the viral life cycle at both early and late stages of replication. nih.govresearchgate.net

| Compound | Virus | Target Protein | Activity Metric | Result |

|---|---|---|---|---|

| QVIR | Chikungunya Virus (CHIKV) | nsP2 | EC50 | 2.2 ± 0.49 µM |

| QVIR | Chikungunya Virus (CHIKV) | nsP2 | Protein Expression Reduction (at 20 µM) | 69.9% |

| QVIR | Chikungunya Virus (CHIKV) | E2 | Protein Expression Reduction (at 20 µM) | 53.9% |

Broad-Spectrum Antiviral Potential

Quinazolinone-based compounds have demonstrated potential as broad-spectrum antiviral agents. nih.govnih.gov Research has explored their efficacy against a variety of viruses, including Zika virus (ZIKV), Dengue virus (DENV), and coronaviruses like SARS-CoV-2. nih.govnih.govnih.gov

In one study, a series of tri-substituted quinazolinone compounds were found to exhibit potent antiviral activities against both ZIKV and DENV, with some analogs showing EC50 values as low as 86 nM. nih.gov Another research effort designed non-nucleoside small molecules based on the quinazolinone nucleus as potential deubiquitinating enzyme inhibitors. nih.gov Several of these compounds showed promising activity against adenovirus, HSV-1, and coxsackievirus. nih.gov Furthermore, certain 2-aminoquinazolin-4-(3H)-one derivatives have been reported to have potent antiviral effects against SARS-CoV-2. nih.gov

| Compound Type | Virus | Activity Metric (IC50) |

|---|---|---|

| Quinazolinone Derivative (Compound 8d) | SARS-CoV-2 | 0.948 µg/mL |

| Quinazolinone Derivative (Compound 8c) | Adenovirus | 16.71 µg/mL |

| Quinazolinone Derivative (Compound 8d) | HSV-1 | 12.77 µg/mL |

| 2-aminoquinazolin-4-(3H)-one (Compound 1) | SARS-CoV-2 | 0.23 µM |

| Tri-substituted quinazolinone (Compound 27) | Zika Virus (ZIKV) | 100 nM (EC50) |

Anti-inflammatory Activity Research

Quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activity, often using the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. fabad.org.trjst.go.jp The anti-inflammatory effect is measured by the reduction in paw edema volume over time compared to a control group.

In various studies, synthesized quinazolinone derivatives have demonstrated a range of anti-inflammatory effects from moderate to good. fabad.org.trjst.go.jpresearchgate.net For example, a study involving novel quinazolinone derivatives linked through aniline derivatives found that compounds QA-2 and QA-6 exhibited good anti-inflammatory activity. fabad.org.trresearchgate.net The results indicated that substitutions at specific positions on the aromatic ring were favorable for anti-inflammatory effects. fabad.org.tr Another study of 2,3-substituted quinazolin-4(3H)-one derivatives also identified compounds with potential activity.

| Compound | Animal Model | % Reduction of Paw Edema (after 4 hours) | Reference Drug | Reference % Reduction |

|---|---|---|---|---|

| QA-2 | Carrageenan-induced rat paw edema | 82.75% | Indomethacin | 86.20% |

| QA-6 | Carrageenan-induced rat paw edema | 81.03% | Indomethacin | 86.20% |

| QA-1 | Carrageenan-induced rat paw edema | 65.51% | Indomethacin | 86.20% |

| QA-4 | Carrageenan-induced rat paw edema | 62.06% | Indomethacin | 86.20% |

Research into Neuropsychiatric Disorder Modulation (e.g., Obsessive Compulsive Disorder)

Recent scientific inquiry has extended the therapeutic potential of quinazoline-based compounds into the realm of neuropsychiatric disorders. This area of research is driven by the pressing need for novel therapeutic agents with improved efficacy and tolerability for conditions such as Obsessive-Compulsive Disorder (OCD).

Exploration of Quinazolin-2-yl-guanidines as Therapeutic Agents

A particularly promising avenue of investigation has been the synthesis and evaluation of quinazolin-2-yl-guanidine derivatives. These compounds represent a novel class of molecules being explored for their potential to modulate the complex neural circuits implicated in OCD.

Initial preclinical research has identified a specific quinazolin-2-yl-guanidine compound, designated as P5C6, which has demonstrated significant potential in animal models of OCD. A doctoral thesis has reported on the preparation of a variety of quinazolyl-2-guanidines with the specific aim of investigating their therapeutic utility for this debilitating mental disorder. researchgate.net The research highlighted that the P5C6 compound was found to mitigate the effects of OCD in a mouse model to a degree that is comparable to the established selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine. researchgate.net This finding is particularly noteworthy as it suggests a potential alternative or adjunctive therapeutic strategy for OCD.

The SAPAP3 knockout (KO) mouse is a widely utilized and accepted animal model for studying OCD-like behaviors. These mice exhibit phenotypes such as excessive self-grooming and increased anxiety, which are analogous to the compulsive and anxiety symptoms observed in human OCD patients. While the specific preclinical data for P5C6 in this model is not yet widely published in peer-reviewed journals, the initial findings from the aforementioned thesis underscore the potential of quinazolin-2-yl-guanidines as a class of compounds warranting further investigation for the treatment of OCD.

To illustrate the nature of preclinical data typically generated in such studies, the following interactive data table presents hypothetical results from a marble-burying test, a common behavioral assay used to assess anxiety and compulsive-like behavior in rodents. In this test, a reduction in the number of marbles buried is indicative of anxiolytic and/or anti-compulsive effects.

Table 1: Hypothetical Preclinical Efficacy of P5C6 in a Mouse Model of OCD (Marble-Burying Test)

| Treatment Group | Number of Marbles Buried (Mean ± SEM) | % Reduction in Burying Behavior vs. Vehicle |

| Vehicle | 18.5 ± 1.2 | N/A |

| Fluoxetine (20 mg/kg) | 10.2 ± 0.9 | 44.9% |

| P5C6 (10 mg/kg) | 12.8 ± 1.1 | 30.8% |

| P5C6 (20 mg/kg) | 9.7 ± 0.8 | 47.6% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of data generated in preclinical behavioral studies. Actual preclinical results for P5C6 would require publication in a peer-reviewed scientific journal.

Further research is essential to fully elucidate the mechanism of action of quinazolin-2-yl-guanidines and to validate their therapeutic potential in well-controlled clinical trials. The initial findings surrounding P5C6, however, provide a compelling rationale for the continued exploration of this chemical class in the quest for more effective treatments for neuropsychiatric disorders like OCD.

Structure Activity Relationship Sar Elucidation

Impact of Substituents on the Quinazoline (B50416) Ring System

The biological activity of 4-(quinazolin-2-YL)aniline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core. Strategic modifications at the C2, C4, C6, C7, and C8 positions have been shown to modulate potency, selectivity, and pharmacokinetic properties.

| Compound ID | C2-Substituent | Biological Target | Activity (IC50) |

| Compound A | Phenyl | EGFR | 5.06 nM mdpi.com |

| Compound B | Thiophene-2-yl | A431 cells | 3.4 µM mdpi.com |

| Compound C | Thiazole | DHFR | 0.3 µM researchgate.net |

Substitutions at the C4-Position (e.g., aniline (B41778) moiety modifications)

The 4-anilino moiety is a crucial pharmacophoric element for the biological activity of many quinazoline derivatives, particularly as epidermal growth factor receptor (EGFR) inhibitors. nih.gov The nitrogen atom of the aniline group often forms a key hydrogen bond with the hinge region of the kinase domain. Modifications to the aniline ring can significantly impact binding affinity and selectivity.

Generally, small, lipophilic, and electron-withdrawing groups at the 3-position (meta) of the aniline ring enhance potency. nih.govijcce.ac.ir For example, substitutions with bromine or chlorine at the meta-position have been shown to increase inhibitory activity against EGFR. mdpi.com In contrast, ortho-substitution on the aniline ring often leads to less potent compounds, likely due to steric hindrance. nih.gov

| Aniline Substitution | Position | Biological Target | Activity (IC50) |

| 3-bromo | meta | EGFR | Potent Inhibition mdpi.com |

| 3-chloro | meta | EGFR | Potent Inhibition mdpi.com |

| 4-bromo, 2-fluoro | para, ortho | A431 cells | 2.62 µM nih.gov |

| 3-ethynyl | meta | EGFR | 0.47 nM nih.gov |

Substitutions at C6- and C7-Positions

The C6 and C7 positions of the quinazoline ring extend into the solvent-exposed region of many kinase active sites, providing an opportunity for introducing a variety of substituents to enhance potency and modulate physicochemical properties. Electron-donating groups, such as methoxy (B1213986) (-OCH3), at these positions are generally favored and can increase the electron density of the quinazoline ring system, which is often beneficial for activity. nih.govijcce.ac.ir

Bulky and flexible side chains at the C6 and C7 positions are well-tolerated and can be optimized to interact with specific residues in the target protein. nih.gov For instance, the introduction of a 6,7-dimethoxy substitution pattern is a common feature in highly potent EGFR inhibitors. nih.gov Furthermore, the addition of basic side chains at the C7 position has been shown to markedly improve aqueous solubility without compromising inhibitory activity. drugbank.com

| C6-Substituent | C7-Substituent | Biological Target | Activity (IC50) |

| Methoxy | Methoxy | EGFR | 29 pM nih.gov |

| H | Basic side chain | KDR | 0.02 µM drugbank.com |

| Carbon-linked side chain | H | EGFR | Potent Inhibition researchgate.net |

| H | 3-nitro-1,2,4-triazole motif | EGFR/VEGFR2 | 0.37 to 12.93 nM nih.gov |

Substitutions at C8-Position

While less explored than the C6 and C7 positions, substitutions at the C8-position can also influence the biological activity of this compound derivatives. The introduction of certain substituents at this position has been shown to improve potency. For example, the existence of a halogen atom at the C8 position can improve antimicrobial activities in quinazolinone derivatives. nih.gov

Role of the Aniline Moiety in Biological Activity and Target Binding

The aniline moiety at the C4-position is a cornerstone of the SAR for this class of compounds, particularly for their role as kinase inhibitors. Its presence is often mandatory for high-affinity binding to the ATP-binding pocket of kinases like EGFR. The nitrogen atom of the aniline linker typically acts as a hydrogen bond donor, forming a critical interaction with a backbone carbonyl group in the hinge region of the kinase.

Correlation between Electronic Properties and Biological Activity

A clear correlation exists between the electronic properties of the substituents and the biological activity of this compound derivatives. As a general trend, electron-donating groups on the quinazoline ring, particularly at the C6 and C7 positions, tend to increase the potency of kinase inhibitors. nih.gov This is attributed to an increase in the electron density of the heterocyclic system, which may enhance the hydrogen bonding capability of the quinazoline nitrogens with the kinase hinge region.

Conversely, on the C4-aniline ring, electron-withdrawing groups, especially at the meta-position, are often beneficial for activity. researchgate.netijcce.ac.ir These groups can influence the pKa of the aniline nitrogen and enhance its hydrogen-bonding potential. The interplay of these electronic effects across the quinazoline and aniline rings is a key consideration in the rational design of potent and selective inhibitors based on this scaffold.

Influence of Stereochemistry on Pharmacological Profiles of this compound Derivatives

The existing body of research on 4-anilinoquinazolines primarily focuses on modifications to the quinazoline core, the aniline moiety, and various substituents to optimize potency and selectivity for targets such as the epidermal growth factor receptor (EGFR). These studies have been instrumental in the development of several anticancer agents. However, the introduction of chiral centers and the subsequent separation and differential biological evaluation of the resulting enantiomers or diastereomers of this compound itself is not a prominent feature in the available scientific publications.

Consequently, a data table comparing the pharmacological activities of different stereoisomers of this compound derivatives cannot be constructed based on the current search results. The absence of such data in the reviewed literature prevents a detailed discussion on how stereochemistry impacts the pharmacological profiles of these specific compounds. Further research, including the stereoselective synthesis and pharmacological evaluation of chiral this compound derivatives, would be necessary to elucidate the role of stereoisomerism in their biological activity.

Computational and Theoretical Studies

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Prediction of Binding Modes with Target Proteins

A molecular docking analysis of 4-(Quinazolin-2-YL)aniline would theoretically predict how it orients itself within the binding pocket of a target protein. For the broader class of 4-anilinoquinazolines, a common binding mode involves the quinazoline (B50416) ring system orienting along the peptide strand that connects the two domains of a protein kinase. The anilino group typically projects into a hydrophobic pocket within the protein's interior. For this compound, it would be anticipated that the quinazoline nitrogen at position-1 would act as a hydrogen bond acceptor from a backbone NH group of the protein.

Analysis of Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The interactions between this compound and a target receptor would be analyzed to understand the forces driving the binding. Key interactions for the 4-anilinoquinazoline (B1210976) scaffold typically include:

Hydrogen Bonding: The nitrogen atom at position 1 of the quinazoline ring is a key hydrogen bond acceptor.

Hydrophobic Interactions: The aniline (B41778) and quinazoline rings are expected to form hydrophobic interactions with nonpolar residues in the binding pocket. The presence of substituents on the aniline ring in many derivatives is known to enhance these interactions.

A detailed analysis would map all potential hydrogen bonds, hydrophobic contacts, and other non-covalent interactions, which are crucial for the stability of the ligand-protein complex.

Assessment of Binding Affinities and Energies

Docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. For example, in studies of related 4-anilinoquinazoline derivatives, binding energies have been reported in the range of -6 to -9 kcal/mol for targets like EGFR and VEGFR-2. Similar calculations for this compound would provide a quantitative measure of its potential to bind to various protein targets.

Table 1: Illustrative Binding Affinity Data for 4-Anilinoquinazoline Derivatives (Not specific to this compound)

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) |

| Compound 8a | EGFR | -6.39 |

| Compound 8a | VEGFR-2 | -8.24 |

| Compound 4c | DNA-gyrase | -8.16 |

This table is for illustrative purposes based on data for substituted 4-anilinoquinazoline derivatives and does not represent data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not available from static docking poses.

Conformational Analysis and Stability Studies

MD simulations of this compound bound to a target protein would reveal its conformational flexibility and the stability of its binding pose. The simulation would track the atomic movements over a period of nanoseconds, allowing for the analysis of the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. Such studies on related quinazoline derivatives have been used to confirm the stability of the ligand within the binding pocket over the simulation time.

Investigation of Dynamic Binding Events

MD simulations can elucidate the dynamic nature of the interactions between the ligand and the receptor. This includes the formation and breaking of hydrogen bonds and the fluctuations in hydrophobic contacts. By analyzing the trajectory of the simulation, researchers can identify key residues that are critical for maintaining the binding of the ligand. These simulations can also provide insights into the thermodynamics of binding through the calculation of binding free energies.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the chemical behavior of the compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. scirp.org

For analogous 2-aryl-quinazolin-4(3H)-one structures, DFT calculations have shown that the HOMO is typically distributed over the electron-donating aniline or phenyl unit. mdpi.com In contrast, the LUMO is primarily localized on the electron-accepting quinazoline core and the adjacent aryl substituent. mdpi.com This separation of frontier orbitals is characteristic of push-pull systems and influences their charge transfer properties.

Computational studies on related quinazolinone derivatives have determined HOMO and LUMO energy levels to be in the ranges of -5.20 to -5.80 eV and -1.65 to -2.25 eV, respectively. mdpi.com The corresponding energy gaps (ΔE) for these related structures typically range from 3.20 to 4.05 eV. mdpi.com A smaller energy gap generally signifies a molecule that is more easily excited and more chemically reactive.

Table 1: Frontier Molecular Orbital (FMO) Data for Related Quinazoline Structures

| Compound Class | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Energy Gap (ΔE) Range (eV) |

|---|---|---|---|

| 2-Aryl/thienylquinazolin-4(3H)-ones | -5.20 to -5.80 mdpi.com | -1.65 to -2.25 mdpi.com | 3.20 to 4.05 mdpi.com |

Note: Data is for structurally similar compounds, not this compound itself.

The electronic structure, particularly the frontier orbitals, provides the basis for predicting a molecule's reactivity. Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (σ).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO energy gap. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive.

Global Softness (σ) is the reciprocal of hardness and provides a direct measure of reactivity.

Theoretical studies on various quinazoline derivatives intended for applications like corrosion inhibition have extensively used these parameters. physchemres.orgresearchgate.net For instance, a lower energy gap (ΔE) and consequently lower hardness (η) in a molecule suggests higher reactivity, which can correlate with a stronger ability to interact with other surfaces or molecules. physchemres.org The fraction of electrons transferred (ΔN) is another parameter that can be calculated to understand electron-donating capabilities in interaction with a metal surface, a key aspect in corrosion inhibition. researchgate.net

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecular surface using a color spectrum.

Red regions indicate negative electrostatic potential, representing areas rich in electrons. These sites are susceptible to electrophilic attack. In quinazoline-type structures, these areas are typically located around electronegative atoms like nitrogen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or zero potential, indicating a balanced charge distribution. researchgate.net

For the basic quinazoline scaffold, MEP analysis shows negative potential (red) concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring, identifying them as the primary sites for electrophilic interaction. researchgate.net The distribution of positive and negative potentials across the this compound molecule would similarly highlight the reactive centers, with the amino group on the aniline ring also presenting a region of negative potential, indicating its nucleophilic character.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

In silico ADME prediction models are crucial in the early stages of drug discovery for evaluating the pharmacokinetic properties of a compound. These computational methods assess a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, helping to identify candidates with favorable drug-like properties.

For various classes of quinazoline derivatives, in silico ADME properties are commonly predicted using software platforms like QikProp (Schrödinger) or online tools such as ADMETlab. manmiljournal.ruresearchgate.net These tools calculate a range of physicochemical and pharmacokinetic parameters, including:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight (< 500 Da), logP (< 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). Studies on quinazolinone derivatives often show compliance with these rules, indicating good potential for oral absorption. nih.gov

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which affects its absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: Estimates the ability of the compound to cross the BBB, which is critical for drugs targeting the central nervous system.

Human Oral Absorption: Predicts the percentage of the drug absorbed through the gut.

Metabolism Prediction: Identifies potential sites of metabolism by cytochrome P450 enzymes.

Studies on physchemres.orgresearch-nexus.netias.ac.intriazolo[4,3-c]quinazolines and other quinazolinone derivatives have demonstrated the utility of these in silico tools in predicting favorable ADMET profiles, guiding the selection of compounds for further experimental testing. researchgate.net

Theoretical Studies on Corrosion Inhibition Mechanisms

Theoretical studies, combining quantum chemical calculations and molecular dynamics (MD) simulations, are widely used to investigate the mechanisms by which organic molecules inhibit metal corrosion. For quinazoline derivatives, these studies aim to understand how the molecules adsorb onto a metal surface, typically steel or aluminum, in an acidic environment. research-nexus.netphyschemres.org

The corrosion inhibition mechanism is primarily attributed to the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. This adsorption can occur through:

Physical Adsorption (Physisorption): Involves electrostatic interactions (van der Waals forces) between the charged metal surface and the inhibitor molecule. research-nexus.net

Chemical Adsorption (Chemisorption): Involves charge sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. ias.ac.in

Quantum chemical calculations are employed to correlate the electronic properties of the inhibitor with its efficiency. A high HOMO energy level suggests a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. physchemres.org A low LUMO energy level indicates a better ability to accept electrons from the metal. The presence of heteroatoms (like nitrogen in the quinazoline and aniline moieties) and π-electrons in the aromatic rings are key to this process, as they serve as active centers for adsorption. research-nexus.netias.ac.in

MD simulations provide further insight by modeling the interaction between the inhibitor and the metal surface, showing the equilibrium adsorption configuration. Studies on quinazoline derivatives on aluminum surfaces have indicated that the molecules tend to adsorb in a non-planar orientation, maximizing contact through van der Waals forces and potential chemical bonding via the heteroatoms. research-nexus.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aryl-quinazolin-4(3H)-one |

| 4-Cyano-2-arylquinazoline |

| physchemres.orgresearch-nexus.netias.ac.inTriazolo[4,3-c]quinazoline |

Future Research Trajectories and Emerging Applications

Exploration of Novel Quinazoline (B50416) Derivatives with Enhanced Selectivity

A primary focus of current research is the design and synthesis of novel quinazoline derivatives with improved potency and, crucially, enhanced selectivity for their biological targets. This is particularly important in cancer therapy, where off-target effects can lead to significant toxicity. Researchers are modifying the core 4-anilinoquinazoline (B1210976) structure at various positions to optimize interactions with specific enzymes or receptors.

For instance, a recent study detailed the synthesis of a series of 4-anilinoquinazoline compounds with substitutions on the aniline (B41778) ring and at the C-7 position of the quinazoline core. ijcce.ac.ir One compound, bearing a diethylamine (B46881) group along with a 4-bromo-2-fluoroaniline (B1266173) moiety, demonstrated superior cytotoxic activity against the A431 human carcinoma cell line (IC50=2.62 μM) compared to established drugs like erlotinib. ijcce.ac.ir Another study designed and synthesized a series of quinazoline derivatives, with one particular compound (compound 18) exhibiting potent, nanomolar-level inhibitory activity against MGC-803 gastric cancer cells (IC50 value of 0.85 μM). nih.govnih.gov This compound showed a remarkable 32-fold selectivity against the normal human gastric epithelial cell line GES-1, highlighting a significant therapeutic window. nih.govnih.gov

Further research has explored 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. One derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine, was found to be a highly selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 0.096 μM. mdpi.com The development of such highly selective compounds is a key strategy to create more effective and safer therapeutic agents.

Table 1: Cytotoxicity of Novel Quinazoline Derivatives

| Compound ID | Target Cell Line | IC50 (μM) | Reference Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|---|

| 8a | A431 (Carcinoma) | 2.62 | HU02 (Fibroblast) | >100 | >38 |

| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 | GES-1 (Normal Gastric) | 26.75 | ~32 |

| Compound 2 | MCF-7 (Breast Cancer) | 2.49 | - | - | - |

This table is interactive and can be sorted by column.

Development of Bioconjugable Analogues for Mechanistic Elucidation

To better understand how quinazoline-based drugs work at a molecular level, researchers are developing "bioconjugable" analogues. These are derivatives of the parent compound that have been modified with a reactive handle, allowing them to be attached to reporter molecules like fluorescent dyes, biotin, or photoaffinity labels. These probes are invaluable tools for identifying drug targets, studying drug-protein interactions, and visualizing the drug's distribution within cells.

The "click chemistry" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for bioconjugation due to its high efficiency and specificity. mdpi.com For example, a clickable scaffold can be synthesized with an alkyne or azide (B81097) group. This allows for the subsequent attachment of a cyanine-based fluorescent dye, enabling researchers to track the molecule's location and binding within biological systems using fluorescence imaging. mdpi.com Developing such analogues of 4-(Quinazolin-2-YL)aniline would enable detailed mechanistic studies, helping to elucidate its mode of action and identify potential new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and the development of quinazoline derivatives is no exception. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design of new drug candidates. mdpi.com

AI/ML methods are applied at multiple stages of computer-aided drug design. nih.gov For the quinazoline scaffold, these can include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are used to build QSAR models. nih.govnih.gov These models correlate the structural features of quinazoline derivatives with their biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, such as a protein kinase. nih.gov This prioritizes which quinazoline derivatives should be synthesized and tested in the lab.

De Novo Drug Design: Deep learning and generative models can design entirely new quinazoline-based molecules with desired properties. slideshare.netspringernature.com Reinforcement learning models, for example, can learn the "rules" of chemical structure and be guided by predictive models to generate novel compounds optimized for potency and selectivity. slideshare.net

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of possible quinazoline derivatives, reducing the time and cost associated with discovering new drugs. mdpi.comnih.gov

Investigation of this compound as a Scaffold for Functional Materials (e.g., fluorescent probes)

Beyond its therapeutic potential, the quinazoline core is an excellent scaffold for creating functional materials, particularly fluorescent probes. The rigid, conjugated structure of the quinazolinone system provides favorable photophysical properties, such as intense luminescence and good photostability. nih.gov

Researchers have successfully developed quinazolinone-based fluorescent probes for various applications:

Gas Sensing: A turn-on fluorescent probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was designed for the selective detection of carbon monoxide (CO). nih.gov In the presence of CO, the non-fluorescent NPQ is reduced to the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), providing a clear signal. This probe demonstrated high sensitivity with a detection limit of 0.73 μM. nih.gov

Cellular Imaging: Quinazoline scaffolds have been used to develop fluorescent probes for imaging specific cellular components. By attaching fluorescent labels, probes have been created that specifically target and label the Translocator Protein (TSPO) at the mitochondrial level in cancer cell lines. unipi.it Other quinazolinone-based probes have shown the ability to target mitochondria and lysosomes in HeLa cells, which could be significant for cancer diagnosis. rsc.org

PET Probes: The quinazoline-2,4(1H,3H)-dione scaffold has been used to develop a novel PET (Positron Emission Tomography) probe for imaging tumors. nih.gov A derivative, [68Ga]Ga-SMIC-2001, showed high affinity for the enzyme PARP-1 and exhibited high tumor-to-background contrast in preclinical models, making it a promising candidate for cancer imaging. nih.gov

The versatility of the this compound scaffold makes it a promising platform for developing a new generation of sensors and imaging agents for both environmental and biomedical applications.

Table 2: Quinazoline-Based Fluorescent Probes

| Probe Name | Analyte/Target | Mechanism | Emission Max (nm) | Application |

|---|---|---|---|---|

| NPQ | Carbon Monoxide (CO) | Turn-on fluorescence | ~500 | Gas detection |

| TSPO Probe | Translocator Protein | Fluorescent labeling | - | Mitochondrial imaging |

| [68Ga]Ga-SMIC-2001 | PARP-1 | PET imaging | - | Tumor imaging |

This table is interactive and can be sorted by column.

Development of Novel Synthetic Methodologies for Scalable Production

The advancement of quinazoline-based drugs and materials is contingent upon the availability of efficient, cost-effective, and scalable synthetic methods. Traditional methods often require harsh conditions, multiple steps, and produce significant waste. researchgate.net Consequently, a major area of research is the development of novel and sustainable synthetic protocols.

Recent innovations in synthesis include:

Metal-Catalyzed Reactions: Palladium-catalyzed coupling reactions are a powerful tool for constructing the quinazolinone skeleton. mdpi.com Methods involving palladium-catalyzed carbonylative transformations allow for the efficient synthesis of 2-substituted quinazolinones from readily available starting materials. mdpi.com Other protocols utilize copper, ruthenium, or cobalt catalysts to facilitate C-H activation and cyclization reactions, providing access to a wide range of derivatives. nih.gov

One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single reaction vessel to form the final product in a single step, which is highly efficient. Palladium-mediated four-component coupling reactions have been developed for the synthesis of quinazolin-4(3H)-ones. mdpi.com

Green and Catalyst-Free Conditions: To improve the environmental sustainability of synthesis, metal-free methods are being explored. An efficient and selective oxidative procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes has been developed using DMSO as the solvent and oxidant, avoiding the need for a metal catalyst. mdpi.com Other methods employ microwave irradiation to dramatically reduce reaction times. ekb.eg

These modern synthetic strategies not only provide access to novel and diverse quinazoline derivatives but also address the need for scalable and environmentally friendly production, which is essential for the commercialization of any new chemical entity.

Q & A

Q. How should researchers interpret unexpected by-products during synthesis?

- Methodological Answer : Use LC-MS to identify by-product structures. Hypothesize formation pathways (e.g., dimerization via radical intermediates) and validate via controlled experiments (e.g., varying reaction time/temperature). Computational chemistry (DFT calculations) models transition states to explain reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.